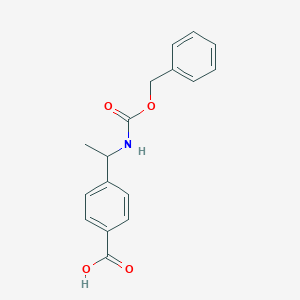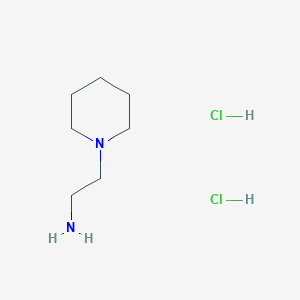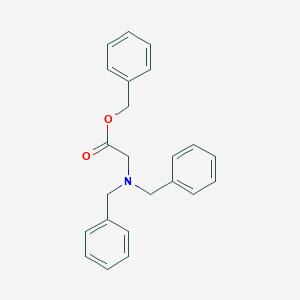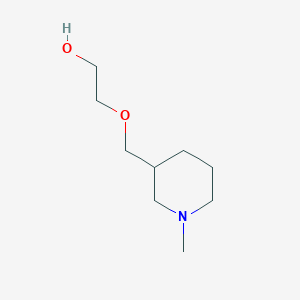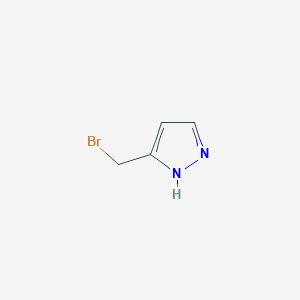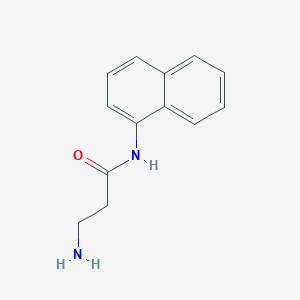
rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with an amino group and a phenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester is then hydrolyzed and converted to the desired methyl ester through esterification reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to convert the amino group to a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .
Comparación Con Compuestos Similares
(1R,2S)-2-methylamino-1-phenyl-1-propanol hydrochloride: Shares a similar phenyl and amino group structure but differs in the cyclopropane ring.
(1R,2S)-methyl dihydrojasmonate: Another chiral compound with a different functional group arrangement and applications.
Uniqueness: Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate stands out due to its cyclopropane ring, which imparts unique reactivity and stability
Propiedades
Número CAS |
197778-15-7 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1 |
Clave InChI |
SSNHIYGBNLNDBQ-GXSJLCMTSA-N |
SMILES isomérico |
COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
SMILES canónico |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R,2S)-rel- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


